The synthesis of c-Myc inhibitor 10 involves advanced organic chemistry techniques. One notable method includes a one-pot four-component reaction utilizing environmentally friendly ultrasonication. This approach allows for high yields of the desired compounds while minimizing waste .
The molecular structure of c-Myc inhibitor 10 is characterized by a complex arrangement that includes multiple functional groups conducive to its binding affinity with the c-Myc protein.
The structural diversity allows for enhanced binding through various non-covalent interactions, such as hydrogen bonding and hydrophobic contacts, which are critical for its inhibitory function.
The chemical reactivity of c-Myc inhibitor 10 is primarily focused on its ability to disrupt the dimerization of c-Myc and Max proteins.
These reactions underscore the compound's potential as a targeted therapeutic agent in oncology.
The mechanism by which c-Myc inhibitor 10 exerts its effects involves several key processes:
This mechanism highlights its role in modulating oncogenic signaling pathways.
The physical and chemical properties of c-Myc inhibitor 10 are vital for understanding its behavior in biological systems.
These properties are essential for optimizing formulation and delivery in therapeutic applications.
The primary application of c-Myc inhibitor 10 lies in cancer research and therapy:
The c-Myc oncoprotein exerts its transformative potential primarily through obligate heterodimerization with Max, forming a complex that binds to E-box sequences (CACGTG) in target gene promoters. This heterodimerization is mediated by the C-terminal basic helix-loop-helix leucine zipper (bHLH-LZ) domains of both proteins, which adopt α-helical conformations upon dimerization. The c-Myc-Max dimer functions as a master transcriptional regulator, recruiting histone acetyltransferase complexes (e.g., TIP60, GCN5) and chromatin remodelers (e.g., TRRAP, BRD4) to open chromatin structures and facilitate RNA polymerase II engagement [3] [7]. This recruitment triggers acetylation of histones H3 and H4, establishing a permissive transcriptional environment for genes governing cell proliferation, metabolism, and ribosome biogenesis [5] [7].
Crucially, dysregulation of this dimerization interface is a hallmark of oncogenesis. Overexpression of c-Myc—observed in >70% of human cancers—enables invasion into low-affinity E-boxes and non-canonical binding sites (e.g., CATGTG), activating pathological gene expression programs that drive uncontrolled growth [6] [7]. Recent studies reveal that c-Myc-Max dimers preferentially accumulate at super-enhancers, forming dense transcriptional hubs that amplify oncogenic signals [6]. The tumor suppressor USP10 indirectly antagonizes this process by stabilizing SIRT6, a histone deacetylase that suppresses c-Myc transcriptional activity and promotes its degradation [1] [4].
Table 1: Key Molecular Mechanisms of c-Myc-Max Transcriptional Activation
Mechanism | Functional Consequence | Therapeutic Interference Strategy |
---|---|---|
bHLH-LZ Dimerization | Stable heterodimer formation; DNA-binding competence | Disruption of helical structure (e.g., PKUMDL-YC series) |
Chromatin Remodeling | Recruitment of HAT complexes; histone H3/H4 acetylation | BET inhibition (e.g., JQ1) |
Super-Enhancer Invasion | Transcriptional amplification of oncogenes | Disruption of chromatin condensates |
Ubiquitin Regulation | SIRT6 degradation promotes c-Myc activity | USP10 activators stabilize SIRT6 |
The N-terminal transactivation domain (TAD, residues 1–150) of c-Myc is intrinsically disordered, exhibiting conformational heterogeneity that enables multifunctional interactions with >300 cellular partners. This disorder arises from amino acid compositional bias—enrichment in charged (glutamate, arginine) and disorder-promoting residues (proline, serine)—and the absence of stable tertiary structure under physiological conditions [2] [9]. Biophysical analyses (NMR, circular dichroism) confirm that c-Myc TAD exists as a dynamic conformational ensemble, transitioning between random coils and transient helices [2] [9].
This structural plasticity facilitates two critical oncogenic functions:
The C-terminal bHLH-LZ domain (residues 354–439) also exhibits conditional disorder. In its monomeric state, it samples helical conformations but lacks stable folding. Heterodimerization with Max stabilizes a parallel coiled-coil structure, positioning the basic regions for DNA contact [2] [10]. Inhibitors such as PKUMDL-YC-1201 bind transient pockets in the monomeric bHLH-LZ (e.g., cavity Holo1), preventing conformational maturation required for Max engagement [2].
Table 2: Functional Segments Within c-Myc's Disordered Regions
Domain | Residues | Structural Feature | Binding Partners/Inhibitors |
---|---|---|---|
TAD | 1–150 | Dynamic helices/coils; ELM clusters | WDR5, Miz1, GCN5 |
MYC Boxes | MB0: 45–63 | Conserved motifs for ubiquitin ligase binding | FBW7, SKP2 (degradation) |
bHLH-LZ | 354–439 | Transient helices (monomer); stable dimer | Max; 10058-F4, PKUMDL-YC-1201 (inhibitors) |
Linker Region | 250–350 | PEST sequences; proteolytic sensitivity | Aurora A (stabilization) |
c-Myc-Max heterodimers exhibit hierarchical binding to E-box motifs, with strongest affinity for the canonical CACGTG sequence. Genomic studies reveal that under physiological conditions, c-Myc occupies high-affinity sites in promoters of housekeeping genes. However, oncogenic overexpression enables "invasion" into lower-affinity non-canonical E-boxes (e.g., CATGTG, CACGAG) and distal enhancers, activating pro-tumorigenic programs [6] [7]. This invasion is particularly pronounced at super-enhancers—clusters of enhancers with exceptionally high H3K27ac marks that regulate cell identity genes.
Upon c-Myc overexpression, chromatin conformation capture (Hi-C) assays demonstrate a 2.5-fold increase in global chromatin contact frequency, with preferential accumulation of c-Myc at super-enhancers. These regions form phase-separated condensates that concentrate transcriptional machinery (e.g., BRD4, RNA Pol II), amplifying oncogene expression [6]. Key features include:
c-Myc inhibitors disrupt this circuitry through three mechanisms:
Table 3: Characteristics of c-Myc-Driven Super-Enhancers
Feature | Physiological c-Myc | Overexpressed c-Myc | Functional Impact |
---|---|---|---|
E-Box Specificity | Canonical (CACGTG) only | Canonical + non-canonical | Pathological gene activation |
Super-Enhancer Binding | 21.9% of super-enhancers bound | 46.2% of super-enhancers bound | Transcriptional amplification |
H3K27ac Density | ~4 peaks/region | Up to 17 peaks/region | Enhanced cofactor recruitment |
Chromatin Contacts | Baseline interaction frequency | 2.5-fold increase | Hub stabilization; oncogene expression |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7